molecular formula C9H15N3S B13345296 (S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole

Cat. No.: B13345296
M. Wt: 197.30 g/mol
InChI Key: LTCWXQWDPXVIGY-QMMMGPOBSA-N
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Description

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole is a chiral thiazole derivative characterized by a methylpiperazine substituent linked to the thiazole core via a methylene bridge. The (S)-stereochemistry at the chiral center is critical, as enantiomeric forms often exhibit distinct pharmacological profiles due to differential interactions with biological targets.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

5-[[(2S)-2-methylpiperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C9H15N3S/c1-8-4-10-2-3-12(8)6-9-5-11-7-13-9/h5,7-8,10H,2-4,6H2,1H3/t8-/m0/s1

InChI Key

LTCWXQWDPXVIGY-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CNCCN1CC2=CN=CS2

Canonical SMILES

CC1CNCCN1CC2=CN=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole typically involves the reaction of a thiazole derivative with a 2-methylpiperazine derivative under specific conditions. The reaction may require the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Dihydroxy-Phenyl-Thiazol-Hydrazinium Chloride (DPTH)

Key Differences :

  • Substituents: DPTH (compound 5a) features a benzene ring with two phenolic groups at 1,3-positions and a hydrazone moiety connecting the benzene to the thiazole ring. In contrast, (S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole replaces the phenolic and hydrazone groups with a methylpiperazine substituent .
  • Bioactivity: DPTH exhibits potent antioxidant and antiradical activity attributed to its phenolic hydroxyl groups and hydrazone linkage, which facilitate hydrogen donation and radical scavenging . The methylpiperazine in the target compound may instead enhance blood-brain barrier penetration or target amine receptors (e.g., serotonin or dopamine receptors), common in CNS-active drugs.
  • Modulation Sites : DPTH’s methyl groups on the azomethine carbon and thiazole position 4 were modified in subsequent studies to optimize activity . Similarly, the methylpiperazine group in the target compound offers a site for further derivatization to fine-tune pharmacokinetics.

Table 1: Structural and Functional Comparison

Feature This compound DPTH (5a)
Core Structure Thiazole with methylpiperazine Thiazole with benzene
Key Substituents 2-Methylpiperazine Phenolic groups, hydrazone
Primary Bioactivity Potential CNS modulation Antioxidant/antiradical
Solubility Modifier Piperazine (basic, enhances solubility) Phenolic OH (polar)
Reference

Comparison with S-Alkylated Triazole-Thiadiazole Derivatives

Key Differences :

  • Heterocycle Diversity: The triazole-thiadiazole derivative in incorporates a 1,3,4-thiadiazole and triazole ring, whereas the target compound retains a simpler thiazole core . Thiadiazoles are known for antimicrobial activity due to their electron-deficient structure, which disrupts microbial enzymes.
  • Substituent Effects: The triazole-thiadiazole derivative’s S-alkylation site and phenylamino group may enhance lipophilicity and membrane penetration, favoring antimicrobial action . The methylpiperazine in the target compound could instead promote interaction with eukaryotic receptors (e.g., G-protein-coupled receptors).
  • Biological Targets : While the triazole-thiadiazole derivative shows promise in antimicrobial studies, the target compound’s piperazine moiety suggests divergent applications, such as antipsychotic or antidepressant drug candidates.

General Thiazole Derivatives: Broader Context

Thiazole’s aromaticity and planarity enable π-π stacking and hydrogen bonding, critical for binding to biological targets like enzymes or DNA . For example, thiamine (vitamin B1) relies on its thiazole ring for coenzyme activity . The methylpiperazine substituent in this compound introduces basicity and conformational flexibility, distinguishing it from simpler thiazole derivatives like benzothiazoles or aminothiazoles.

Biological Activity

(S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles and their derivatives have been extensively studied for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.

Chemical Structure

The compound features a thiazole ring, which serves as a critical pharmacophore. The thiazole moiety is often linked to various substituents that can enhance its biological activity. The presence of the piperazine group is particularly noteworthy, as it has been associated with improved solubility and bioavailability.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a study found that compounds similar to this compound exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.7 to 4.0 mM against Candida albicans and Aspergillus niger, indicating moderate to good efficacy compared to established antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMIC (mM)MBC (mM)
5bC. albicans3.924.01
5cA. niger4.014.23
36cS. pneumoniae0.03-
38bE. coli1.95-

Anti-inflammatory Activity

Thiazoles have also demonstrated anti-inflammatory properties. Compounds structurally related to this compound have been shown to inhibit malondialdehyde (MDA) synthesis, which is a marker of oxidative stress and inflammation . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Research indicates that thiazole derivatives may possess anticancer properties as well. Some studies have reported that certain thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. A structure–activity relationship analysis revealed that:

  • Electron-withdrawing groups (like NO₂) at specific positions enhance antimicrobial activity.
  • Lipophilicity plays a crucial role; increasing lipophilicity often correlates with improved activity against bacterial strains.
  • Modifications on the piperazine ring can also affect solubility and receptor binding affinity, impacting overall efficacy .

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole derivatives against clinical isolates of bacteria and fungi, demonstrating that compounds with piperazine substitutions had enhanced activity compared to their non-piperazine counterparts .
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects of thiazoles showed significant reductions in edema and inflammatory markers upon administration of these compounds .
  • Cancer Cell Lines : In vitro studies on cancer cell lines revealed that certain thiazole derivatives led to reduced cell viability and increased rates of apoptosis, suggesting their potential as anticancer agents .

Q & A

What synthetic strategies are employed for the enantioselective synthesis of (S)-5-((2-Methylpiperazin-1-yl)methyl)thiazole?

The synthesis typically involves a multi-step approach:

  • Thiazole Core Formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in ethanol) to form the thiazole ring .
  • Piperazine Functionalization : Introduction of the 2-methylpiperazine moiety via nucleophilic substitution or reductive amination. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) may be employed .
  • Stereochemical Control : The (S)-configuration is achieved using chiral resolving agents (e.g., tartaric acid derivatives) or enantioselective enzymatic methods .
  • Characterization : Key steps include LC-MS for intermediate tracking and chiral HPLC to confirm enantiomeric excess (>99%) .

How is the structural integrity and stereochemistry of this compound validated in academic research?

  • X-ray Crystallography : Single-crystal diffraction using SHELX software confirms bond lengths, angles, and the (S)-configuration .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify characteristic peaks: thiazole protons (δ 7.2–7.6 ppm), piperazine methyl groups (δ 1.2–1.5 ppm), and methine protons (δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₆N₄S) with <2 ppm error .

What in vitro and in vivo models are used to evaluate the neuropharmacological activity of this compound?

  • In Vitro :
    • Dopamine Transporter (DAT) Inhibition : Radioligand binding assays (e.g., 3^3H-WIN 35,428 displacement) to assess DAT affinity .
    • Synaptic Plasticity : Hippocampal slice electrophysiology to measure long-term potentiation (LTP) .
  • In Vivo :
    • Cognitive Enhancement : Morris water maze for spatial memory testing in aged rodents .
    • Behavioral Flexibility : Reversal learning tasks in models of cognitive impairment .

How can researchers optimize the enantiomeric purity of this compound during scale-up synthesis?

  • Chiral Chromatography : Use of cellulose-based chiral stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) to selectively modify one enantiomer .
  • Crystallization-Induced Diastereomer Transformation : Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) .

What advanced spectroscopic techniques elucidate the conformational dynamics of this compound?

  • Microwave Spectroscopy : Measures methyl group torsional barriers (e.g., 107.09 cm⁻¹ for 4-methyl-5-vinylthiazole analogs) to assess steric and electronic effects .
  • Nuclear Quadrupole Resonance (NQR) : Resolves 14^{14}N coupling constants (e.g., χ = −3.5 MHz) to probe electronic environments near the thiazole ring .
  • DFT Calculations : Predict non-planar conformations and π-electron conjugation effects using Gaussian09 at the B3LYP/6-311++G(d,p) level .

How do structural modifications to the thiazole or piperazine moieties impact biological activity?

  • Thiazole Modifications :
    • Electron-withdrawing groups (e.g., -CF₃) at C4 enhance DAT binding affinity by 20–30% .
    • Vinyl substituents at C5 reduce torsional barriers, altering pharmacokinetics .
  • Piperazine Modifications :
    • N-Methylation improves blood-brain barrier penetration (logP increase by 0.5–1.0 units) .
    • Bulky substituents (e.g., tert-butyl) decrease off-target receptor interactions .

How should researchers address contradictions in reported biological data for this compound?

  • Meta-Analysis : Pool data from independent studies (e.g., DAT IC₅₀ values) to identify outliers .
  • Experimental Replication : Standardize assays (e.g., buffer pH, cell lines) to minimize variability .
  • Kinetic Profiling : Compare on/off rates (kₒₙ/kₒff) to differentiate true activity from assay artifacts .

What methodologies are used to study the compound’s interaction with dopamine transporters at the molecular level?

  • Molecular Docking : AutoDock Vina simulations align the thiazole ring with DAT transmembrane helices (ΔG ≈ −9.5 kcal/mol) .
  • Site-Directed Mutagenesis : Replace key DAT residues (e.g., Tyr156) to validate binding pockets .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K_D ≈ 15 nM) .

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